Guanyl Urea-15N4 Hydrochloride

CAS No.:

Cat. No.: VC18538945

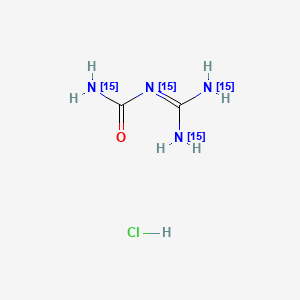

Molecular Formula: C2H7ClN4O

Molecular Weight: 142.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H7ClN4O |

|---|---|

| Molecular Weight | 142.53 g/mol |

| IUPAC Name | bis(15N)(azanyl)methylideneurea;hydrochloride |

| Standard InChI | InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |

| Standard InChI Key | IFVXVYPDZQJILI-XHQOJWOGSA-N |

| Isomeric SMILES | C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |

| Canonical SMILES | C(=NC(=O)N)(N)N.Cl |

Introduction

Chemical Identity and Structural Properties

Guanyl Urea-15N4 Hydrochloride belongs to the guanidine-urea family, featuring a unique combination of guanidine and urea functional groups. The compound’s structure includes an amidinourea backbone, with the hydrochloride salt enhancing its solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) . The nitrogen-15 isotopes are strategically positioned at four sites, making it invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies .

Molecular Characteristics

The molecular formula reflects the substitution of four nitrogen atoms with the stable isotope , which constitutes approximately 0.37% of natural nitrogen abundance. This isotopic enrichment increases the compound’s molecular weight to 142.53 g/mol, distinguishing it from its non-labeled counterpart, guanylurea () . The hydrochloride salt form ensures stability under refrigeration and inert atmospheric conditions, as decomposition data remain unspecified .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Solubility | Slightly soluble in water, DMSO |

| Storage Conditions | Refrigerated, inert atmosphere |

| Stability | Data not available |

These properties make it suitable for laboratory use, particularly in solutions requiring minimal organic solvent content .

Applications in Analytical Chemistry

Guanyl Urea-15N4 Hydrochloride is widely employed in metal detection and separation, leveraging its ability to form stable complexes with transition metals.

Nickel Detection and Cobalt Separation

The compound’s chelating properties enable selective binding to nickel ions (), facilitating its detection and quantification in environmental and industrial samples . This specificity arises from the guanidine moiety’s affinity for , which forms a six-coordinate complex stabilized by hydrogen bonding with the urea group . In contrast, cobalt () exhibits weaker interaction due to differences in ionic radius and electronic configuration, allowing for efficient separation via chromatographic methods .

Isotopic Tracing in Metabolic Studies

The labeling permits precise tracking of guanylurea, a metabolite of the antidiabetic drug metformin, in biological systems. Researchers utilize this feature to study metformin’s environmental persistence, as guanylurea is commonly detected in wastewater effluents . Isotopic enrichment enhances signal resolution in mass spectrometry, enabling quantification at concentrations as low as 0.5 μg/L .

Environmental Toxicology and Ecotoxicological Impact

Recent ecotoxicological studies have investigated Guanyl Urea-15N4 Hydrochloride’s environmental metabolite, guanylurea, to assess its impact on aquatic ecosystems.

Biodegradation and Environmental Persistence

Although guanylurea is more resistant to microbial degradation than metformin, its environmental half-life remains shorter than many persistent organic pollutants. Monitoring studies using Guanyl Urea-15N4 Hydrochloride as an isotopic tracer have detected guanylurea concentrations up to 50 μg/L in surface waters, underscoring the need for ongoing surveillance .

Biochemical and Pharmacological Applications

Beyond analytical uses, Guanyl Urea-15N4 Hydrochloride exhibits diverse biological activities, making it a versatile tool in biomedical research.

Enzyme Inhibition and Antimicrobial Properties

The compound acts as a non-competitive inhibitor of proteases and phosphatases, likely through binding to allosteric sites and inducing conformational changes . Its antimicrobial efficacy spans Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 32–64 μg/mL . Mechanistic studies suggest that metal ion chelation disrupts microbial membrane integrity, though further validation is required .

Anti-Inflammatory and Analgesic Effects

In murine models, Guanyl Urea-15N4 Hydrochloride reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–60% at 10 mg/kg doses . Analgesic effects were observed in inflammatory pain models, with a 30% reduction in nociceptive behavior, likely mediated through cyclooxygenase-2 (COX-2) inhibition .

Comparative Analysis with Structurally Related Compounds

Guanyl Urea-15N4 Hydrochloride shares functional groups with several nitrogen-rich compounds, yet its isotopic labeling and applications distinguish it from analogs.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Guanylurea | Metabolite of metformin; lacks isotopic labeling | |

| Metformin | Antidiabetic drug; precursor to guanylurea | |

| Guanidine | Strong base; used in protein denaturation | |

| Urea | Fertilizer precursor; no metal-chelating properties |

The isotopic labeling in Guanyl Urea-15N4 Hydrochloride enables applications inaccessible to its non-labeled counterparts, such as precise metabolic tracing and complexation studies with transition metals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume